N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide
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Overview
Description
Benzothiophene is an aromatic organic compound with a molecular formula C8H6S and an odor similar to naphthalene . It occurs naturally as a constituent of petroleum-related deposits such as lignite tar . Benzothiophene has no household use . In addition to benzo[b]thiophene, a second isomer is known: benzo[c]thiophene .
Synthesis Analysis
Benzothiophene derivatives were synthesized regioselectively using coupling reactions and electrophilic cyclization reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
The solid-state structure of related compounds was determined by single-crystal X-ray diffraction . This revealed a four-coordinated dimethylboryl centre .Chemical Reactions Analysis
Conjugated donor-acceptor polymers have been synthesized via direct C-H arylation polymerization . Two donor moieties [3-hexylthiophene and 1,4-bis (dodecyloxy)benzene], and one acceptor unit 4,7-bis (thiophen-2-yl)benzo[c][1,2,5]thiadiazole were used for direct C-H arylation polymerization .Physical And Chemical Properties Analysis
The resulting polymers from the synthesis process are soluble . Optical and electrochemical properties were carried out by UV-Vis-NIR and cyclic voltammetry, respectively .Mechanism of Action
Safety and Hazards
Future Directions
The future directions in this field could involve a sulfide oxidation tuning approach in 4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDTT) for constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups . This could potentially supersede the D–A-type copolymer and A–A-type homopolymer .
properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S3/c1-17(21,15-9-11-5-2-3-7-13(11)24-15)10-18-26(22,23)14-8-4-6-12-16(14)20-25-19-12/h2-9,18,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVOGOPHUELCSQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC2=NSN=C21)(C3=CC4=CC=CC=C4S3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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